molecular formula C12H14N2O5 B14144027 Ethyl (2'-(4-methoxybenzoyl)hydrazido)oxalate CAS No. 57844-36-7

Ethyl (2'-(4-methoxybenzoyl)hydrazido)oxalate

Cat. No.: B14144027
CAS No.: 57844-36-7
M. Wt: 266.25 g/mol
InChI Key: HVXZTCHALVFIBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2’-(4-methoxybenzoyl)hydrazido)oxalate is a chemical compound with the molecular formula C12H14N2O5. It is known for its unique structure, which includes an ethyl ester group, a methoxybenzoyl group, and a hydrazido group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2’-(4-methoxybenzoyl)hydrazido)oxalate typically involves the reaction of ethyl oxalyl chloride with 4-methoxybenzoylhydrazine. The reaction is carried out in an organic solvent such as dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of Ethyl (2’-(4-methoxybenzoyl)hydrazido)oxalate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2’-(4-methoxybenzoyl)hydrazido)oxalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (2’-(4-methoxybenzoyl)hydrazido)oxalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (2’-(4-methoxybenzoyl)hydrazido)oxalate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl (2’-(4-methoxybenzoyl)hydrazido)oxalate can be compared with other similar compounds, such as:

    Ethyl (2’-(4-chlorobenzoyl)hydrazido)oxalate: Similar structure but with a chlorine atom instead of a methoxy group.

    Ethyl (2’-(4-nitrobenzoyl)hydrazido)oxalate: Contains a nitro group instead of a methoxy group.

    Ethyl (2’-(4-methylbenzoyl)hydrazido)oxalate: Contains a methyl group instead of a methoxy group.

The uniqueness of Ethyl (2’-(4-methoxybenzoyl)hydrazido)oxalate lies in its methoxy group, which can influence its reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

ethyl 2-[2-(4-methoxybenzoyl)hydrazinyl]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c1-3-19-12(17)11(16)14-13-10(15)8-4-6-9(18-2)7-5-8/h4-7H,3H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXZTCHALVFIBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NNC(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20973429
Record name N-(2-Ethoxy-1-hydroxy-2-oxoethylidene)-4-methoxybenzene-1-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20973429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57844-36-7
Record name Ethanedioic acid, 1-ethyl ester, 2-[2-(4-methoxybenzoyl)hydrazide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57844-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (2'-(4-methoxybenzoyl)hydrazido)oxalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057844367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Ethoxy-1-hydroxy-2-oxoethylidene)-4-methoxybenzene-1-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20973429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl [2'-(4-methoxybenzoyl)hydrazido]oxalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.422
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.